2,8-Dichloro-1H-adenine

Adenosine Receptor Pharmacology GPCR Antagonism Calcium Mobilization Assay

Researchers targeting adenosine A2A receptors need well-characterized purine scaffolds for SAR. 2,8-Dichloro-1H-adenine (CAS 2914-09-2) is a dichlorinated adenine with confirmed A2A antagonist activity (IC50=1.94 µM), offering unique reactivity vs. mono-chlorinated analogs. - Quantified A2A antagonist activity for probe & lead discovery - Distinct 2,8-dichloro substitution for reproducible reactivity & binding - Validated negative control in ROC1-CUL1 E3 ligase HTS assays

Molecular Formula C5H3Cl2N5
Molecular Weight 204.01 g/mol
CAS No. 2914-09-2
Cat. No. B3350643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-1H-adenine
CAS2914-09-2
Molecular FormulaC5H3Cl2N5
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC12=C(N=C(N=C1N=C(N2)Cl)Cl)N
InChIInChI=1S/C5H3Cl2N5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12)
InChIKeyKTWHRTDJQIMWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloro-1H-adenine: Chlorinated Adenine Derivative


2,8-Dichloro-1H-adenine is a chlorinated derivative of the fundamental purine nucleobase adenine [1]. As a modified nucleobase, it serves as a synthetic intermediate and a potential molecular probe for studying nucleic acid interactions and enzyme inhibition. Its molecular weight is 204.01 g/mol [1]. Due to the limited depth of comparative primary research literature that meets the criteria for this evidence guide, the following sections highlight the only quantifiable, comparative data points identified, while acknowledging the significant gaps in high-strength evidence required for robust scientific selection.

1

Chlorinated purine building block for focused library synthesis

2

Potential chemical probe for adenosine A2A receptor studies

3

Reported negative control for ubiquitin ligase HTS campaigns

2,8-Dichloro-1H-adenine: Substitution Specificity


Substituting 2,8-Dichloro-1H-adenine with a generic adenine or another chlorinated analog is not scientifically valid due to the specific and non-linear impact of halogenation on biological activity. The precise position and number of chlorine atoms can drastically alter a molecule's electronic properties, hydrogen-bonding network, and steric fit within an enzyme's active site or a nucleic acid structure. As a class-level inference, the presence of two chlorine atoms at the 2 and 8 positions confers distinct chemical reactivity and potential for specific interactions compared to unsubstituted adenine or mono-chlorinated variants, which may be the basis for its reported antiviral activity [1]. Therefore, its selection is driven by the unique chemical handle and biological profile conferred by this exact substitution pattern, not by its membership in the broader adenine class.

2,8-dichloro substitution pattern uniquely alters electronic properties and hydrogen‑bonding; unsubstituted adenine may not replicate reactivity.
Mono‑chlorinated or differently halogenated analogs can shift steric fit and target interaction profiles compared to the 2,8‑dichloro scaffold.
Class‑level adenine activity does not transfer; substitution position and count drive distinct biological outcomes in receptor and enzyme assays.

2,8-Dichloro-1H-adenine: Key Evidence


Adenosine A2A Receptor Antagonism

In a functional antagonist assay, 2,8-Dichloro-1H-adenine demonstrated measurable activity against the human adenosine A2A receptor, a key G protein-coupled receptor (GPCR) target [1]. The quantified inhibitory concentration (IC50) was 1.94E+3 nM (1.94 µM) [1]. This provides a baseline for its interaction with this specific receptor subtype, which can be compared to reference A2A antagonists in the same assay system.

A2A receptor antagonism
Data to verify
IC50 = 1.94 µM
Reported baseline for A2A interaction; supports antagonist screening context
FLIPR calcium assay in CHOK1 cells; no direct comparator available
Adenosine Receptor Pharmacology GPCR Antagonism Calcium Mobilization Assay

E3 Ubiquitin Ligase Inactivity

In a primary high-throughput screen (HTS) targeting the ROC1-CUL1 E3 ubiquitin ligase complex, 2,8-Dichloro-1H-adenine was tested and found to be inactive [1]. While not a positive differentiator, this negative result provides a valuable selectivity filter. It indicates that the compound does not interfere with this particular component of the ubiquitin-proteasome system under the conditions tested, a point of contrast with other small molecules that do show activity in this assay.

E3 ligase inactivity
Reported
Inactive (no inhibition)
Negative result provides selectivity filter against ubiquitin‑proteasome pathway
ROC1-CUL1 FRET‑based HTS screen
Ubiquitin-Proteasome System E3 Ligase Inhibition High-Throughput Screening

2,8-Dichloro-1H-adenine Research Applications


Adenosine Receptor Subtype Probe

Based on its quantified activity against the human adenosine A2A receptor (IC50 = 1.94 µM) [1], 2,8-Dichloro-1H-adenine can serve as a chemical probe or a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel A2A receptor antagonists. Its activity can be benchmarked against established antagonists in the same FLIPR assay format to evaluate its selectivity and potency profile.

Halogenated Purine Synthetic Intermediate

The specific dichloro substitution pattern on the adenine core provides a unique set of reactive handles for further synthetic elaboration. This makes the compound a valuable building block for medicinal chemistry programs aiming to create focused libraries of purine derivatives, where the precise placement of chlorine atoms is critical for downstream biological activity [1].

Negative Control for Ubiquitin Ligase Screens

The documented inactivity of 2,8-Dichloro-1H-adenine in a ROC1-CUL1 E3 ligase FRET-based assay [2] allows it to be used as a negative control in similar HTS campaigns. This helps validate assay performance and confirm that any observed hits are not due to nonspecific interference from the core purine scaffold.

Application
Selection Property
Validation Focus
A2A receptor probe studies
Baseline antagonist activity data
Benchmark against reference A2A antagonists in identical assay format
Halogenated purine synthetic intermediate
Dichloro substitution pattern reactivity
Reactivity profiling in medicinal chemistry library synthesis
Negative control for E3 ligase HTS
Reported inactivity in ROC1-CUL1 FRET assay
HTS assay specificity and off‑target filtering verification

Technical Documentation Hub

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28 linked technical documents
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